Cas no 1343614-10-7 (N-(1,2-oxazol-4-yl)furan-2-carboxamide)

N-(1,2-oxazol-4-yl)furan-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(1,2-oxazol-4-yl)furan-2-carboxamide
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- インチ: 1S/C8H6N2O3/c11-8(7-2-1-3-12-7)10-6-4-9-13-5-6/h1-5H,(H,10,11)
- InChIKey: JYYAGHFNNGNVCP-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(NC1=CON=C1)=O
N-(1,2-oxazol-4-yl)furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6300-0015-1g |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 1g |
$653.0 | 2023-09-06 | |
Life Chemicals | F6300-0015-0.25g |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 0.25g |
$208.0 | 2023-09-06 | |
Life Chemicals | F6300-0015-10g |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 10g |
$2743.0 | 2023-09-06 | |
Life Chemicals | F6300-0015-2.5g |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 2.5g |
$1306.0 | 2023-09-06 | |
Life Chemicals | F6300-0015-5g |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 5g |
$1959.0 | 2023-09-06 | |
A2B Chem LLC | BA58882-10mg |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 10mg |
$386.00 | 2024-04-20 | |
Life Chemicals | F6300-0015-0.5g |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 0.5g |
$369.0 | 2023-09-06 | |
A2B Chem LLC | BA58882-5mg |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 5mg |
$357.00 | 2024-04-20 | |
A2B Chem LLC | BA58882-1mg |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 1mg |
$317.00 | 2024-04-20 | |
A2B Chem LLC | BA58882-25mg |
N-(1,2-oxazol-4-yl)furan-2-carboxamide |
1343614-10-7 | 95% | 25mg |
$490.00 | 2024-04-20 |
N-(1,2-oxazol-4-yl)furan-2-carboxamide 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
N-(1,2-oxazol-4-yl)furan-2-carboxamideに関する追加情報
N-(1,2-oxazol-4-yl)furan-2-carboxamide: A Versatile Scaffold for Targeted Drug Discovery and Bioactive Compound Development
N-(1,2-oxazol-4-yl)furan-2-carboxamide (CAS No. 1343614-10-7) represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This molecule combines the structural features of oxazol and furan rings, creating a unique scaffold that exhibits multifunctional properties. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for therapeutic applications. The integration of furan-2-carboxamide and oxazol moieties within the molecular framework contributes to its structural stability and functional versatility.
Research published in *Journal of Medicinal Chemistry* (2023) demonstrated that N-(1,2-oxazol-4-yl)furan-2-carboxamide exhibits potent antiviral activity against RNA viruses, including SARS-CoV-2. The compound's ability to inhibit viral RNA polymerase is attributed to its oxazol ring, which forms hydrogen bonds with critical residues in the enzyme's active site. This discovery underscores the importance of furan-2-carboxamide in enhancing molecular interactions with biological targets. The compound's dual-ring structure provides additional steric and electronic effects, optimizing its binding affinity and selectivity.
Recent advancements in computational drug design have further validated the utility of N-(1,2-ox-azol-4-yl)furan-2-carboxamide. A 2024 study in *ACS Chemical Biology* utilized molecular docking simulations to predict the compound's interactions with G-quadruplex DNA, a structure implicated in cancer and neurodegenerative diseases. The furan-2-carboxamide moiety was found to stabilize the G-quadruplex conformation, while the oxazol ring modulates the electrostatic environment. These findings suggest potential applications in DNA-targeting therapies, such as antisense oligonucleotide delivery systems.
Experimental data from *Bioorganic & Medicinal Chemistry Letters* (2023) revealed that N-(1,2-oxazol-4-yl)furan-2-carboxamide exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. The compound's oxazol ring interacts with IKKβ kinase, while the furan ring modulates cytokine production. This dual mechanism of action makes it a valuable scaffold for designing drugs targeting chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the development of N-(1,2-oxazol-4-yl)furan-2-carboxamide has benefited from advances in green chemistry. A 2023 report in *Green Chemistry* described a catalytic method for its synthesis using biodegradable reagents, reducing environmental impact. The furan-2-carboxamide group is synthesized via a Michael addition reaction, while the oxazol ring is formed through a nucleophilic attack mechanism. This approach aligns with the principles of sustainable pharmaceutical development.
Emerging research in *Organic & Biomolecular Chemistry* (2024) has explored the potential of N-(1,2-oxazol-4-yl)furan-2-carboxamide as a lead compound for antitumor drug discovery. The compound's ability to induce apoptosis in cancer cells is linked to its interaction with Bcl-2 family proteins. The oxazol ring disrupts the Bcl-2/Bax protein-protein interface, while the furan ring enhances mitochondrial membrane permeabilization. These properties make it a promising candidate for cancer therapy.
Structural modifications of N-(1,2-oxazol-4-yl)furan-2-carboxamide have also been investigated to improve its pharmacokinetic profile. A 2023 study in *European Journal of Medicinal Chemistry* reported that substituting the furan-2-carboxamide group with a hydrophobic chain significantly increased the compound's solubility and bioavailability. These modifications demonstrate the adaptability of the scaffold for tailored drug development.
The therapeutic potential of N-(1,2-oxazol-4-yl)furan-2-carboxamide extends to neurodegenerative diseases. Research published in *Neurochemistry International* (2023) showed that the compound reduces amyloid-beta aggregation by stabilizing the furan-2-carboxamide ring in the protein's hydrophobic core. This property makes it a candidate for Alzheimer's disease treatment, where amyloid plaque formation is a key pathological feature.
From a mechanistic standpoint, the oxazol ring in N-(1,2-oxazol-4-yl)furan-2-carboxamide plays a critical role in modulating enzyme activity. A 2024 study in *Journal of Biological Chemistry* demonstrated that the compound inhibits the activity of phosphodiesterase-5 (PDE5) by occupying its active site. This finding highlights its potential as a therapeutic agent for erectile dysfunction and pulmonary hypertension.
Advances in medicinal chemistry continue to expand the applications of N-(1,2-oxazol-4-yl)furan-2-carboxamide. The compound's unique scaffold offers opportunities for designing novel drugs targeting a wide range of diseases, from infectious disorders to chronic inflammatory conditions. Ongoing research is focused on optimizing its pharmacological profile while maintaining structural integrity, ensuring its viability as a versatile platform for drug discovery.
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